molecular formula C19H19Cl3N2O3S B6173929 N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 2227548-95-8

N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B6173929
CAS No.: 2227548-95-8
M. Wt: 461.8
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Description

N-[(4-Chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 3,5-dichlorobenzenesulfonyl group and a 4-chlorobenzyl moiety. Its molecular formula is C₁₉H₁₇Cl₃N₂O₃S, with a molecular weight of 475.8 g/mol. The compound’s structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

CAS No.

2227548-95-8

Molecular Formula

C19H19Cl3N2O3S

Molecular Weight

461.8

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Substituent Position : The target compound’s 3,5-dichloro substitution differs from 2,4-dichloro (4–20), likely altering steric and electronic interactions with biological targets. Symmetrical meta-substitution may enhance binding symmetry compared to ortho/para analogs .
  • Halogen Effects : Bromine (4–21) reduces yield (28% vs. 48% for 4–20), suggesting synthetic challenges with heavier halogens. Chlorine in the target compound balances reactivity and stability .

Antiviral Piperidine Derivatives

and highlight piperidine-4-carboxamides with aryloxazole or naphthalene moieties, targeting viral entry (e.g., hepatitis C or SARS-CoV-2):

Compound ID Key Substituent Yield (%) Molecular Formula Target Application
4–23 2,4-Dimethoxyphenyl 62 C₂₇H₂₆N₃O₅S₂ Multitarget pain inhibition
Scheme 6 Naphthalen-1-yl ethyl N/A C₂₅H₂₈FN₃O₂ SARS-CoV-2 entry inhibition
Target Compound 3,5-Dichlorobenzenesulfonyl N/A C₁₉H₁₇Cl₃N₂O₃S Inferred antiviral potential

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